molecular formula C43H58N4O8 B1668525 tert-butyl N-[(2S,3S,5R)-3-hydroxy-5-[(4-methoxyphenyl)methyl]-6-[[(2S)-3-methyl-1-[[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate CAS No. 150608-41-6

tert-butyl N-[(2S,3S,5R)-3-hydroxy-5-[(4-methoxyphenyl)methyl]-6-[[(2S)-3-methyl-1-[[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate

Cat. No. B1668525
M. Wt: 758.9 g/mol
InChI Key: DZUIFTBFVIXAMZ-YHKVADFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CGP 57813 is a lipophilic compound that acts as a inhibitor of human immunodeficiency virus type 1 (HIV-1) protease.

Scientific Research Applications

Antibacterial and Antimycobacterial Activities

A study by (Zadrazilova et al., 2015) investigated substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides for their bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). Another research by (Moreth et al., 2014) focused on the synthesis of hydroxyethylsulfonamides and their derivatives for antimycobacterial activities. These studies highlight the potential application of similar compounds in treating bacterial infections.

Synthesis and Chemical Transformations

Research on the synthesis and chemical transformations of related compounds provides insights into the scientific applications of tert-butyl N-[(2S,3S,5R)-3-hydroxy-5-[(4-methoxyphenyl)methyl]-6-[[(2S)-3-methyl-1-[[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate. Studies like those by (Padwa et al., 2003), (Yang et al., 2009), and (Ravikumar et al., 2015) delve into the synthesis of related compounds and their potential applications in various fields.

Potential in Antihypertensive and Antifungal Applications

A study by (Saari et al., 1984) explored the potential of related compounds as antihypertensive agents. Similarly, research by (Tian et al., 2021) investigated the fungicidal activities of amino acid derivatives, indicating potential applications in developing novel fungicides.

properties

CAS RN

150608-41-6

Product Name

tert-butyl N-[(2S,3S,5R)-3-hydroxy-5-[(4-methoxyphenyl)methyl]-6-[[(2S)-3-methyl-1-[[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate

Molecular Formula

C43H58N4O8

Molecular Weight

758.9 g/mol

IUPAC Name

tert-butyl N-[(2S,3S,5R)-3-hydroxy-5-[(4-methoxyphenyl)methyl]-6-[[(2S)-3-methyl-1-[[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate

InChI

InChI=1S/C43H58N4O8/c1-29(2)38(40(50)44-36(27-31-15-11-8-12-16-31)41(51)47-21-23-54-24-22-47)46-39(49)33(25-32-17-19-34(53-6)20-18-32)28-37(48)35(26-30-13-9-7-10-14-30)45-42(52)55-43(3,4)5/h7-20,29,33,35-38,48H,21-28H2,1-6H3,(H,44,50)(H,45,52)(H,46,49)/t33-,35+,36+,37+,38+/m1/s1

InChI Key

DZUIFTBFVIXAMZ-YHKVADFHSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCOCC2)NC(=O)[C@H](CC3=CC=C(C=C3)OC)C[C@@H]([C@H](CC4=CC=CC=C4)NC(=O)OC(C)(C)C)O

SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCOCC2)NC(=O)C(CC3=CC=C(C=C3)OC)CC(C(CC4=CC=CC=C4)NC(=O)OC(C)(C)C)O

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCOCC2)NC(=O)C(CC3=CC=C(C=C3)OC)CC(C(CC4=CC=CC=C4)NC(=O)OC(C)(C)C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Cgp 57813;  Cgp-57813;  Cgp57813.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-[(2S,3S,5R)-3-hydroxy-5-[(4-methoxyphenyl)methyl]-6-[[(2S)-3-methyl-1-[[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-[(2S,3S,5R)-3-hydroxy-5-[(4-methoxyphenyl)methyl]-6-[[(2S)-3-methyl-1-[[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate
Reactant of Route 3
Reactant of Route 3
tert-butyl N-[(2S,3S,5R)-3-hydroxy-5-[(4-methoxyphenyl)methyl]-6-[[(2S)-3-methyl-1-[[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate
Reactant of Route 4
Reactant of Route 4
tert-butyl N-[(2S,3S,5R)-3-hydroxy-5-[(4-methoxyphenyl)methyl]-6-[[(2S)-3-methyl-1-[[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate
Reactant of Route 5
Reactant of Route 5
tert-butyl N-[(2S,3S,5R)-3-hydroxy-5-[(4-methoxyphenyl)methyl]-6-[[(2S)-3-methyl-1-[[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate
Reactant of Route 6
Reactant of Route 6
tert-butyl N-[(2S,3S,5R)-3-hydroxy-5-[(4-methoxyphenyl)methyl]-6-[[(2S)-3-methyl-1-[[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate

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